molecular formula C5H8ClNO2 B1220304 (2S)-2-amino-4-chloropent-4-enoic acid

(2S)-2-amino-4-chloropent-4-enoic acid

Cat. No.: B1220304
M. Wt: 149.57 g/mol
InChI Key: WLZNZXQYFWOBGU-BYPYZUCNSA-N
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Description

(2S)-2-amino-4-chloropent-4-enoic acid is an organic compound characterized by its unique structure, which includes an amino group, a chloro substituent, and a pentenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-chloropent-4-enoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor followed by amination and subsequent formation of the pentenoic acid structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-4-chloropent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or hydrogen.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-4-chloropent-4-enoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-chloropent-4-enoic acid involves its interaction with specific molecular targets. The amino and chloro groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    (S)-2-amino-4-chloro-4-pentanoic acid: Similar structure but lacks the double bond in the pentenoic acid moiety.

    (S)-2-amino-4-bromo-4-pentenoic acid: Similar structure with a bromo substituent instead of chloro.

    (S)-2-amino-4-chloro-4-butenoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: (2S)-2-amino-4-chloropent-4-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2S)-2-amino-4-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1

InChI Key

WLZNZXQYFWOBGU-BYPYZUCNSA-N

SMILES

C=C(CC(C(=O)O)N)Cl

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C=C(CC(C(=O)O)N)Cl

Synonyms

2-amino-4-chloro-4-pentenoic acid
L-ACP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-chloropent-4-enoic acid
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Reactant of Route 6
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